molecular formula C14H15NO3 B13715766 Ethyl 5-(2,3-Dimethylphenyl)isoxazole-3-carboxylate

Ethyl 5-(2,3-Dimethylphenyl)isoxazole-3-carboxylate

Cat. No.: B13715766
M. Wt: 245.27 g/mol
InChI Key: LAQNZYGONKHZLF-UHFFFAOYSA-N
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Description

Ethyl 5-(2,3-Dimethylphenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2,3-Dimethylphenyl)isoxazole-3-carboxylate typically involves the cycloaddition reaction of alkynes with nitrile oxides. One common method includes the use of copper (I) or ruthenium (II) catalysts for the (3 + 2) cycloaddition reaction . Another approach involves the use of metal-free catalysts to promote the reaction, which is more environmentally friendly and cost-effective .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2,3-Dimethylphenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 5-(2,3-Dimethylphenyl)isoxazole-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-(2,3-Dimethylphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl 5-(2,3-Dimethylphenyl)isoxazole-3-carboxylate can be compared with other similar compounds in the isoxazole family:

    Sulfamethoxazole: An antibiotic with a similar isoxazole core structure.

    Muscimol: A psychoactive compound that acts as a GABA receptor agonist.

    Ibotenic Acid: A neurotoxin with an isoxazole ring.

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

ethyl 5-(2,3-dimethylphenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C14H15NO3/c1-4-17-14(16)12-8-13(18-15-12)11-7-5-6-9(2)10(11)3/h5-8H,4H2,1-3H3

InChI Key

LAQNZYGONKHZLF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC=CC(=C2C)C

Origin of Product

United States

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